6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring, a pyrimidine ring, and a sulfanylidene group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the naphthalene moiety. One common synthetic route involves the reaction of naphthalen-2-ol with a suitable pyrimidine precursor under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene and pyrimidine rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their activity and function. The sulfanylidene group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds include other naphthalene derivatives and pyrimidine-based molecules. For example:
Naphthalen-2-yl methylcarbamate: Shares the naphthalene moiety but differs in the functional groups attached.
Methyl 2-(naphthalen-2-yl)acetate: Another naphthalene derivative with different substituents.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring and a triazole moiety, highlighting the versatility of naphthalene derivatives in chemical synthesis.
The uniqueness of 6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one lies in its combination of naphthalene and pyrimidine rings with a sulfanylidene group, offering distinct chemical and biological properties.
Properties
CAS No. |
828253-59-4 |
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Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
6-(naphthalen-2-yloxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C15H12N2O2S/c18-14-8-12(16-15(20)17-14)9-19-13-6-5-10-3-1-2-4-11(10)7-13/h1-8H,9H2,(H2,16,17,18,20) |
InChI Key |
UNGQPSASBWJPQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=O)NC(=S)N3 |
Origin of Product |
United States |
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